
Oleandomycin
Übersicht
Beschreibung
Oleandomycin: ist ein Makrolid-Antibiotikum, das erstmals 1954 als Produkt des Bakteriums Streptomyces antibioticus entdeckt wurde. Es ist bekannt für seine Fähigkeit, die Bakterien zu hemmen, die für Infektionen der oberen Atemwege verantwortlich sind, insbesondere diejenigen der Gattungen Staphylococcus und Enterococcus . Obwohl es weniger wirksam ist als Erythromycin, wurde es in Kombination mit anderen Antibiotika eingesetzt, um seine Wirksamkeit zu verbessern .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Oleandomycin wird aus Stämmen von Streptomyces antibioticus synthetisiert. Der Prozess umfasst die Fermentation, gefolgt von Extraktion und Reinigung . Die spezifischen synthetischen Wege und Reaktionsbedingungen sind Eigentum der Hersteller und werden nicht allgemein veröffentlicht.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Fermentation von Streptomyces antibioticus-Kulturen. Das Antibiotikum wird dann mit organischen Lösungsmitteln aus der Fermentationsbrühe extrahiert, gefolgt von der Reinigung durch Kristallisation oder Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oleandomycin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Epoxide zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am this compound-Molekül verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Makrolidring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nukleophile wie Amine und Alkohole.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Epoxide, reduzierte Derivate und substituierte Makrolide .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Oleandomycin has a broad spectrum of activity against Gram-positive bacteria, including:
- Staphylococcus aureus
- Enterococcus faecalis
- Bacillus subtilis
The minimum inhibitory concentration (MIC) for this compound against Staphylococcus aureus ranges from 0.3 to 3 µg/mL, indicating significant effectiveness against this pathogen .
Table 1: Antibacterial Spectrum of this compound
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.3 - 3 |
Enterococcus faecalis | Similar to this compound |
Bacillus subtilis | Similar to this compound |
Veterinary Applications
This compound is approved for use as an antibiotic in veterinary medicine, particularly for swine and poultry. It has been utilized to treat respiratory infections caused by susceptible bacteria. Its approval status varies by region, with specific regulations governing its use in food-producing animals .
Research and Development of Derivatives
Research into this compound derivatives has been extensive, focusing on enhancing its antibacterial properties. A notable study identified a new derivative with improved activity against Staphylococcus aureus and Enterococcus faecalis, suggesting modifications that could lead to more effective treatments .
Table 2: Comparison of this compound and Its Derivatives
Compound | Activity Level | Notes |
---|---|---|
This compound | Moderate | Base compound |
New this compound Derivative | Higher | Enhanced antibacterial activity |
Erythromycin | Higher | More potent than this compound |
Case Studies
- Clinical Efficacy : A study evaluated the effectiveness of this compound in treating systemic infections in mice caused by Staphylococcus aureus. Results indicated that while this compound provided some protective effects, newer derivatives showed significantly improved survival rates in infected subjects .
- Biosynthetic Pathways : Research into the biosynthesis of this compound revealed insights into its genetic architecture. Specific genes responsible for the production of characteristic sugars attached to the macrolide backbone were identified, which may facilitate the development of more potent derivatives through genetic engineering techniques .
Wirkmechanismus
Oleandomycin exerts its effects by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the completion of protein synthesis . This action prevents the bacteria from producing essential proteins required for their growth and replication. The inhibition of translational activity and 50S subunit formation ultimately leads to the bacteriostatic effect of this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Erythromycin: Ein weiteres Makrolid-Antibiotikum, das in Tests zur minimalen Hemmkonzentration von Bakterien wirksamer ist als Oleandomycin.
Spiramycin: Ein Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einem anderen Wirkungsspektrum.
Trthis compound: Ein Derivat von this compound mit verbesserten pharmakokinetischen Eigenschaften.
Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, in Kombination mit anderen Antibiotika verwendet zu werden, um einen synergistischen Effekt zu erzielen. Seine relativ geringere Wirksamkeit im Vergleich zu Erythromycin wird durch seine Fähigkeit ausgeglichen, die Aktivität anderer Antibiotika zu verbessern, wenn es in Kombination verwendet wird .
Biologische Aktivität
Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. It exhibits significant antibacterial activity against various Gram-positive bacteria and some Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and derivatives, supported by data tables and case studies.
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity and thus preventing peptide bond formation during translation. This mechanism is similar to that of erythromycin, another macrolide antibiotic.
Antibacterial Activity
This compound demonstrates varying levels of antibacterial activity against different bacterial strains. The Minimum Inhibitory Concentrations (MICs) for this compound against several pathogens are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.6 |
Enterococcus faecalis | 12.5 |
Bacillus subtilis | 3.0 |
Streptococcus pyogenes | 0.5 |
Haemophilus influenzae | 8.0 |
These values indicate that this compound is particularly potent against Streptococcus pyogenes and has moderate efficacy against Staphylococcus aureus and Bacillus subtilis .
Pharmacokinetics
This compound is absorbed well when administered orally but exhibits variable bioavailability due to first-pass metabolism. Studies show that its half-life ranges from 2 to 4 hours, necessitating multiple doses for sustained antibacterial effects. The compound is metabolized primarily in the liver, with metabolites excreted via urine .
Derivatives and Enhanced Activity
Recent research has focused on synthesizing this compound derivatives to enhance its antibacterial properties. For instance, a new derivative known as 8(R)-methylthis compound-9-oxime exhibited superior antibacterial activity compared to this compound itself . The following table summarizes the antibacterial activities of this compound and its derivatives:
Compound | MIC (µg/mL) | Activity Comparison |
---|---|---|
This compound | 1.6 | Baseline |
8(R)-methylthis compound-9-oxime | 0.5 | 3x more potent |
Erythromycin | 12.5 | Less potent |
The enhanced activity of these derivatives suggests potential for developing more effective treatments against resistant bacterial strains .
Case Studies
A series of animal model studies have been conducted to evaluate the efficacy of this compound in treating infections:
- In Vivo Efficacy Against Staphylococcus aureus : In a study involving mice infected with S. aureus, this compound demonstrated a protective dose (PD50) significantly lower than that of erythromycin, indicating superior efficacy in this model .
- Comparative Study with New Derivatives : In trials comparing this compound with its derivatives, the new compounds showed improved survival rates in infected mice, suggesting their potential utility in clinical settings .
Eigenschaften
Key on ui mechanism of action |
The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/ |
---|---|
CAS-Nummer |
3922-90-5 |
Molekularformel |
C35H61NO12 |
Molekulargewicht |
687.9 g/mol |
IUPAC-Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3 |
InChI-Schlüssel |
RZPAKFUAFGMUPI-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
Isomerische SMILES |
C[C@H]1C[C@H]([C@H]([C@H](O1)O[C@H]2[C@H](C[C@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
Kanonische SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
Aussehen |
Solid powder |
Color/Form |
White, amorphous powder |
Key on ui other cas no. |
3922-90-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Oleandomycin Oleandomycin Phosphate Phosphate, Oleandomycin |
Dampfdruck |
3.4X10-25 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Oleandomycin and how does it exert its antimicrobial effects?
A1: this compound is a macrolide antibiotic produced by Streptomyces antibioticus. [, , , , ] Like other macrolides, it primarily acts by binding to the 50S subunit of bacterial ribosomes. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial growth arrest or death. []
Q2: What makes this compound effective against certain bacteria while others remain unaffected?
A2: this compound demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. [, ] Its effectiveness depends on factors like the target bacterium's susceptibility, the ability of this compound to penetrate bacterial cell walls, and the potential presence of resistance mechanisms within the bacteria. [, , , ]
Q3: How does the structure of this compound relate to its biological activity?
A3: this compound consists of a macrocyclic lactone ring decorated with two sugar moieties: oleandrose and desosamine. [, ] Modifications to the oleandrose sugar, specifically at the 2'-hydroxyl group, significantly influence its activity. [, , ] For example, glycosylation at this position by a specific glycosyltransferase inactivates the antibiotic. [, ] Conversely, an extracellular enzyme produced by S. antibioticus can cleave this glucose moiety, thereby reactivating this compound. []
Q4: How does the chemical structure of this compound affect its interaction with ribosomes?
A4: Nuclear Magnetic Resonance (NMR) studies coupled with molecular modeling provide insights into the three-dimensional structure of this compound and its interaction with ribosomes. [] These studies revealed that the lactone ring of this compound predominantly adopts a "folded-out" conformation, while its sugar moieties maintain chair conformations. [] This specific spatial arrangement is crucial for binding to the ribosome and inhibiting protein synthesis. []
Q5: Have there been any attempts to improve the activity of this compound through chemical modifications?
A5: Yes, researchers have synthesized various this compound derivatives to explore structure-activity relationships and enhance its potency. [, ] Notably, the introduction of a sulfonamide group at the 4''-position led to derivatives with improved in vitro activity compared to the parent compound. [] For instance, the para-chlorobenzenesulfonamide analog exhibited significantly enhanced potency. []
Q6: How stable is this compound under different conditions, and what strategies are employed to improve its formulation?
A6: The stability of this compound phosphate is influenced by its physical form (crystalline vs. amorphous) and environmental humidity. [, ] Crystalline forms exhibit higher stability and are less susceptible to humidity-induced degradation. [, ] To enhance stability, solubility, and bioavailability, researchers have investigated various formulation strategies, including the use of different salts and drug delivery systems. [, ]
Q7: What analytical methods are commonly used for the detection and quantification of this compound?
A7: Several analytical techniques have been employed for this compound analysis. These include:
- Microbiological assays: These methods rely on the inhibitory effect of this compound on the growth of susceptible microorganisms. [, ]
- Spectrophotometry: This technique exploits the characteristic UV absorbance of this compound at specific wavelengths for quantification. [, ]
- Polarography: This electrochemical method measures the current flow as this compound undergoes reduction at a mercury-dropping electrode, allowing for quantitative analysis. [, ]
- High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC provides a sensitive and specific method for separating and quantifying this compound and its metabolites. [, ]
Q8: Has bacterial resistance to this compound been reported, and if so, what are the underlying mechanisms?
A8: Yes, resistance to this compound has been documented, and several mechanisms contribute to this phenomenon:
- Target site modification: Mutations in the ribosomal RNA of bacteria can alter the binding site of this compound, reducing its efficacy. []
- Enzymatic inactivation: Some bacteria possess enzymes like glycosyltransferases that can inactivate this compound by modifying its structure. [, , ]
- Active efflux: Bacteria can develop efflux pumps that expel this compound from their cells, reducing its intracellular concentration. [, ]
Q9: Does this compound exhibit cross-resistance with other antibiotics?
A9: Yes, cross-resistance between this compound and other macrolides, especially those with 14- and 15-membered rings, has been observed. [, ] This cross-resistance stems from the shared binding site on the bacterial ribosome and the potential for common resistance mechanisms. [, ]
Q10: Are there any documented interactions between this compound and other drugs?
A10: While this document focuses on the scientific aspects, certain studies highlight the interaction of this compound with other antimicrobials. For instance, synergistic effects have been observed when this compound is combined with tetracycline, enhancing their combined antimicrobial activity. [] Conversely, indifferent or even antagonistic interactions have been reported with other antibiotics, emphasizing the complexity of drug combinations and the need for careful evaluation. []
Q11: What are the implications of this compound resistance for its clinical use?
A11: The emergence and spread of this compound resistance pose a significant challenge to its clinical efficacy. [, ] The presence of cross-resistance with other macrolides further complicates treatment options, particularly for infections caused by multi-drug resistant bacteria. [, ] Monitoring resistance patterns, understanding resistance mechanisms, and developing novel therapeutic strategies are crucial to combat this growing concern. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.